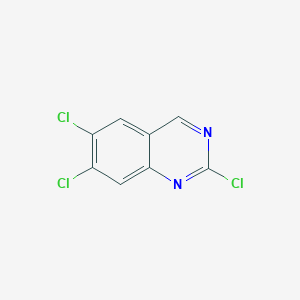

2,6,7-Trichloroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6,7-Trichloroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound’s structure includes three chlorine atoms attached to the quinazoline ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 7-chloro-1H-quinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIEA). The reaction mixture is heated to reflux for an extended period, usually around 36 hours, to ensure complete chlorination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Regioselective Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-couplings with 2,4,7-trichloroquinazoline demonstrate position-dependent reactivity ( ). The C-4 position initially undergoes competitive hydrolysis, necessitating strategic deactivation for sequential functionalization:

This sequential approach enables library synthesis of kinase inhibitors, with regioselectivity confirmed by 2D-NMR ( ).

Nucleophilic Aromatic Substitution (SNAr)

2,4-Dichloroquinazoline derivatives undergo regioselective SNAr at the C-4 position due to enhanced electrophilicity from adjacent nitrogen atoms ( ). For example:

-

Reaction with pyridin-2-ylmethanamine yields 2,7-dichloro-N-(pyridin-2-ylmethyl)quinazolin-4-amine in THF at room temperature (12 h) ( ).

-

NOESY experiments validate substitution patterns by correlating spatial proton interactions ( ).

Mechanistic Insights

-

Zwitterion Intermediate Formation : Reactions with 3,4,5,6-tetrachloro-1,2-benzoquinone proceed via 1,6-addition to form zwitterion intermediates, followed by HCl elimination and cyclization ( ).

-

Enolate Stabilization : THF promotes enolate formation during benzofuroquinoline synthesis, enhancing cyclization efficiency ( ).

Critical Analysis

While direct data on 2,6,7-trichloroquinazoline is absent, the C-2 and C-7 positions in analogous compounds show high reactivity in cross-coupling and SNAr reactions. The C-6 position (if present) likely exhibits reduced electrophilicity due to steric and electronic effects. Experimental verification via 2D-NMR or X-ray crystallography would be essential to confirm regioselectivity in the 2,6,7-isomer.

Scientific Research Applications

2,6,7-Trichloroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7-Trichloroquinazoline is primarily related to its ability to inhibit tyrosine kinases and other cellular phosphorylation processes. This inhibition disrupts various signaling pathways, leading to its observed biological effects . The compound’s molecular targets include protein kinases, which play crucial roles in cell growth and proliferation.

Comparison with Similar Compounds

- 2,4,7-Trichloroquinazoline

- 2,6,7-Trichloroquinoxaline

- 2,4,6-Triaminoquinazoline

Comparison: 2,6,7-Trichloroquinazoline is unique due to the specific positioning of its chlorine atoms, which affects its reactivity and biological activity. Compared to 2,4,7-Trichloroquinazoline, it may exhibit different regioselectivity in substitution reactions . 2,6,7-Trichloroquinoxaline, while structurally similar, belongs to a different class of heterocycles and may have distinct properties and applications . 2,4,6-Triaminoquinazoline, on the other hand, has amino groups instead of chlorine atoms, leading to different chemical behavior and biological activities .

Biological Activity

2,6,7-Trichloroquinazoline is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in oncology and infectious diseases. The biological activity of this compound can be attributed to its structural properties that allow it to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, a study reported that quinazoline derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were notably low, indicating potent anticancer activity. Specifically, derivatives similar to this compound demonstrated IC50 values ranging from 0.23 µM to 8.10 µM against MCF-7 cells .

Mechanism of Action:

- Cell Cycle Arrest: Compounds like this compound have been shown to induce cell cycle arrest at the G1 phase in cancer cells.

- Apoptosis Induction: Evidence suggests that these compounds can trigger apoptosis through modulation of key proteins such as p53 and Bax .

Antimicrobial Activity

This compound and its analogs have also been evaluated for their antimicrobial properties. Research indicates that certain quinazoline derivatives can exhibit activity against various bacterial strains. For example:

- Antileishmanial Activity: A study found that specific quinazolines reduced parasitemia in murine models of visceral leishmaniasis by as much as 24% when administered intraperitoneally .

- Broad-Spectrum Antibacterial Activity: Quinazolines have demonstrated efficacy against multi-drug resistant strains of bacteria such as Acinetobacter baumannii with MIC values in the single-digit micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. A structure-activity relationship analysis has revealed that modifications at various positions on the quinazoline ring can enhance or diminish its biological efficacy. For example:

- Substituents at positions 2 and 4 have been shown to significantly affect the compound's potency against different biological targets.

- Chlorination at specific sites has been associated with increased cytotoxicity and selectivity towards cancer cells .

Case Studies and Experimental Data

Several studies have investigated the effects of quinazoline derivatives on various cell lines and pathogens:

Future Directions

Given the promising biological activities exhibited by this compound and its derivatives, future research should focus on:

- In vivo Studies: Further exploration of pharmacokinetics and efficacy in animal models.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying the observed anticancer and antimicrobial activities.

- Optimization of Derivatives: Synthesis of new analogs with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,6,7-Trichloroquinazoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves chlorination of quinazoline precursors using agents like phosphorus oxychloride (POCl₃). Key parameters include temperature (80–120°C), reaction time (4–12 hours), and stoichiometric ratios of chlorinating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (DCM/hexane) is critical. Yield optimization requires monitoring by TLC and adjusting solvent polarity .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to verify substitution patterns and aromatic proton integration.

- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) for purity assessment (>98%).

- Mass spectrometry (EI-MS) for molecular ion confirmation (m/z 233 [M]⁺). Cross-reference spectral data with NIST Chemistry WebBook or peer-reviewed databases .

Q. What solvent systems are recommended for recrystallizing this compound to achieve high crystallinity?

- Methodological Answer : Optimal systems include dichloromethane/hexane (1:3 v/v) or THF/water (gradient cooling). Crystallization efficiency depends on solubility curves and controlled evaporation rates. Characterize crystals via X-ray diffraction to confirm lattice stability .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow ICMJE guidelines: report molar ratios, catalyst loading, temperature gradients, and purification steps in detail. Include batch-specific data (e.g., reagent lot numbers, purity certificates) and instrument calibration records .

Advanced Research Questions

Q. How can conflicting spectroscopic data in this compound derivatives be resolved during structural elucidation?

- Methodological Answer : Address contradictions by:

- Performing 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Validating with X-ray crystallography for absolute configuration.

- Comparing experimental IR/Raman spectra with DFT-simulated vibrational modes. Use statistical tools (e.g., PCA) to identify outlier data points .

Q. What strategies optimize regioselective substitution at the 2,6,7-positions for targeted pharmacological activity?

- Methodological Answer :

- Protecting group strategies : Temporarily block reactive sites (e.g., using Boc groups) to direct substitution.

- Computational modeling : Apply DFT calculations to predict electronic effects of substituents on reaction pathways.

- Kinetic vs. thermodynamic control : Adjust temperature and solvent polarity to favor desired intermediates .

Q. How to resolve contradictions between computational predictions and experimental reactivity in this compound derivatives?

- Methodological Answer : Reconcile discrepancies by:

- Re-evaluating solvent effects in DFT models (e.g., using SMD implicit solvation).

- Testing alternative catalytic systems (e.g., Pd-mediated cross-coupling vs. nucleophilic aromatic substitution).

- Validating with isotopic labeling (e.g., ¹⁸O tracing) to confirm mechanistic pathways .

Q. What statistical methods are appropriate for analyzing heterogeneous biological activity data across this compound analogs?

- Methodological Answer : Use hierarchical clustering (Euclidean distance, Ward’s linkage) to group compounds by IC₅₀ profiles. Apply SHAP value analysis to identify structural features driving activity. Validate with bootstrapping (n=1000 iterations) to assess robustness .

Q. How to design a robust SAR study for this compound-based kinase inhibitors?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing vs. donating groups).

- High-throughput screening : Use FRET-based kinase assays (e.g., EGFR, VEGFR2) with Z’ factor >0.5.

- Multi-parametric optimization : Balance potency (IC₅₀ < 100 nM), selectivity (≥10-fold vs. off-target kinases), and solubility (LogP < 3) .

Q. How to integrate multi-omics data in mechanistic studies of this compound’s biological targets?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment analysis (KEGG, Reactome) to identify perturbed networks. Validate with CRISPR-Cas9 knockouts of candidate targets .

Q. Data Integrity & Reproducibility

Q. What criteria should be applied to validate contradictory bioactivity results in independent studies?

- Methodological Answer :

- Standardized assays : Adopt CONSORT-like guidelines for assay conditions (e.g., cell line authentication, serum lot consistency).

- Blinded replication : Partner with third-party labs to repeat key experiments.

- Meta-analysis : Pool data from ≥3 studies using random-effects models to quantify heterogeneity (I² statistic) .

Q. How to ensure compliance with open-data requirements while protecting proprietary this compound research data?

Properties

Molecular Formula |

C8H3Cl3N2 |

|---|---|

Molecular Weight |

233.5 g/mol |

IUPAC Name |

2,6,7-trichloroquinazoline |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H |

InChI Key |

LWHLZEVSVFLYQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.